2-bromo-5-chloro-N-methylbenzamide
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Overview
Description
2-bromo-5-chloro-N-methylbenzamide: is an organic compound with the molecular formula C8H7BrClNO . It is a derivative of benzamide, where the benzene ring is substituted with bromine and chlorine atoms at the 2 and 5 positions, respectively, and an N-methyl group attached to the amide nitrogen. This compound is typically a white crystalline solid at room temperature and is used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination and Chlorination: The synthesis of 2-bromo-5-chloro-N-methylbenzamide can be achieved through the bromination and chlorination of N-methylbenzamide.
N-Methylation: Another method involves the N-methylation of 2-bromo-5-chlorobenzamide.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and chlorination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-bromo-5-chloro-N-methylbenzamide can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.
Major Products Formed:
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Reduction: Formation of N-methyl-2-bromo-5-chloroaniline.
Scientific Research Applications
Chemistry: : 2-bromo-5-chloro-N-methylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology and Medicine: : In biological research, this compound is used to study the effects of halogenated benzamides on biological systems. It is also investigated for its potential pharmacological properties .
Industry: : The compound is used in the production of specialty chemicals and as a reagent in various industrial processes .
Mechanism of Action
The mechanism of action of 2-bromo-5-chloro-N-methylbenzamide involves its interaction with specific molecular targets in biological systems. The bromine and chlorine atoms on the benzene ring can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The N-methyl group can also affect the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
2-bromo-5-chlorobenzamide: Similar structure but lacks the N-methyl group.
2-bromo-5-chloro-N,N-dimethylbenzamide: Contains an additional methyl group on the nitrogen.
2-bromo-5-chloropyridine: Pyridine ring instead of benzene.
Uniqueness
- The presence of both bromine and chlorine atoms on the benzene ring provides unique reactivity and binding properties.
- The N-methyl group enhances the compound’s stability and solubility in organic solvents .
Properties
IUPAC Name |
2-bromo-5-chloro-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c1-11-8(12)6-4-5(10)2-3-7(6)9/h2-4H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APIQZFSOQKVTRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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